2-(2,2-Difluoroethoxy)quinoline-3-carbonitrile

Description

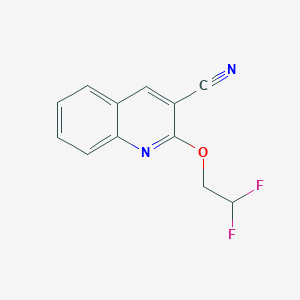

2-(2,2-Difluoroethoxy)quinoline-3-carbonitrile is a fluorinated quinoline derivative characterized by a carbonitrile group at the 3-position and a 2,2-difluoroethoxy substituent at the 2-position of the quinoline core. The difluoroethoxy group likely enhances electronegativity and lipophilicity compared to non-fluorinated analogs, which may influence solubility, metabolic stability, and biological activity .

Properties

IUPAC Name |

2-(2,2-difluoroethoxy)quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2O/c13-11(14)7-17-12-9(6-15)5-8-3-1-2-4-10(8)16-12/h1-5,11H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJIPYSOPPCPPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)OCC(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)quinoline-3-carbonitrile typically involves the reaction of quinoline derivatives with difluoroethoxy reagents under controlled conditions. One common method includes the use of Vilsmeier reagent (DMF + POCl3 or PCl5) to facilitate the formation of the quinoline ring system . The reaction is usually carried out under heating to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)quinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Quinoline-3-carboxylic acid derivatives.

Reduction: Primary amines.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Difluoroethoxy)quinoline-3-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antibacterial and antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Substituent Variations

Quinoline-3-carbonitrile derivatives differ primarily in their substituents, which modulate electronic and steric properties. Key examples from the evidence include:

Key Observations :

- Fluorinated Substituents: The 2,2-difluoroethoxy group in the target compound likely increases electronegativity and lipophilicity compared to non-fluorinated analogs like 7-(2-ethoxyethoxy)quinoline . Fluorine atoms may also enhance metabolic stability, as seen in medicinal compounds like 3,4-difluoro-indoloquinoline-8-carbonitrile .

- Electronic Effects: The carbonitrile group at position 3 is a common feature, acting as an electron-withdrawing group that polarizes the quinoline ring. This can influence reactivity in cycloaddition or substitution reactions, as demonstrated in spirocyclic analogs .

Physicochemical Properties

- Melting Points: Fluorinated compounds often exhibit lower melting points due to reduced symmetry, but this is substituent-dependent. For example, the spirocyclic compound (1b) melts at 162–164°C , while non-fluorinated analogs may vary widely.

- Solubility : The ethoxyethoxy group in enhances hydrophilicity, whereas the difluoroethoxy group in the target compound may balance lipophilicity and polarity, improving membrane permeability.

- Stability: Fluorine substituents generally increase oxidative and thermal stability, as observed in hexahydroquinoline derivatives with fluorophenyl groups .

Biological Activity

2-(2,2-Difluoroethoxy)quinoline-3-carbonitrile is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H8F2N2O

- Molecular Weight : 234.20 g/mol

This compound belongs to the quinoline family, known for their diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and antioxidant properties.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, a study on related compounds demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacteria Tested | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Weak | |

| Bacillus subtilis | 16 | Strong |

Anticancer Activity

The anticancer potential of quinoline derivatives has been widely studied. For example, a series of quinoline compounds were tested against various cancer cell lines. The results indicated that certain derivatives induced apoptosis in cancer cells.

Case Study: Anticancer Effects

In a study evaluating the cytotoxicity of quinoline derivatives against HeLa and MCF-7 cell lines, this compound showed promising results with an IC50 value indicating effective inhibition of cell proliferation.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest | |

| A549 | 25 | DNA damage |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the difluoroethoxy group enhances lipophilicity, facilitating cellular uptake and interaction with biomolecules such as DNA and proteins involved in cell signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. Modifications to the quinoline structure can significantly affect its potency and selectivity for various biological targets.

Key Findings from SAR Studies:

- Fluorine Substitution : The introduction of fluorine atoms increases the compound's lipophilicity and may enhance its binding affinity to targets.

- Functional Groups : The presence of electron-withdrawing groups like cyano can improve the compound's reactivity towards nucleophiles in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.